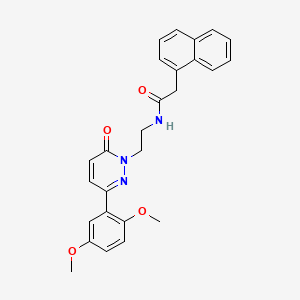
N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic molecule that appears to be related to various naphthalene-based compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures suggest potential for biological activity, such as inhibition of aminopeptidase N or anti-angiogenic properties , and the relevance of the naphthalene moiety in crystallography and molecular conformation .
Synthesis Analysis
The synthesis of related naphthalene-based compounds involves various chemical reactions, including the use of metal-chelating groups, as seen in the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which is a potent inhibitor of aminopeptidase N . Another related compound, N-1-Naphthyl-3-oxobutanamide, is used in the synthesis of various heterocyclic compounds, indicating that the naphthalene moiety can be a versatile building block for creating complex organic molecules .
Molecular Structure Analysis
The molecular structure of naphthalene-based compounds is significant in determining their biological activity and interaction with other molecules. For instance, the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring is planar, which could be a common feature in related compounds, affecting their binding to biological targets .
Chemical Reactions Analysis
The chemical reactions involving naphthalene derivatives can lead to a variety of products with different biological activities. For example, the reaction of N-1-Naphthyl-3-oxobutanamide with various reagents leads to the formation of nicotinamide, thieno[2,3-b]pyridine, and other bi- or tricyclic annulated pyridine derivatives . These reactions demonstrate the chemical versatility of the naphthalene moiety and its derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-based compounds are influenced by their molecular structure. The planarity of the naphthalene ring and the presence of substituents, such as methoxy groups, can affect properties like solubility and reactivity. The characterization of one such compound using various NMR techniques provides detailed information about its structure and can be used to infer properties of similar compounds .
Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been reviewed for their commercial importance and biological effects. Updates to toxicology data have expanded our understanding of their biological consequences in humans, including environmental toxicology advancements (Kennedy, 2001).
Antioxidant Capacity Reaction Pathways
The ABTS radical cation-based assays, used for antioxidant capacity assessments, illustrate how compounds can interact through different reaction pathways. This is relevant for understanding how similar compounds may behave in antioxidant capacity assays and their potential biomedical applications (Ilyasov et al., 2020).
Use in Plastic Scintillators
Naphthalene derivatives have been studied for their role in plastic scintillators, indicating the potential for this compound's derivatives to be used in radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).
Quinoxaline Derivatives and Applications
Quinoxaline and its derivatives, which share structural similarities with naphthalene, have been highlighted for their biomedical applications, including antimicrobial activities and chronic disease treatments. This suggests potential medicinal value in exploring structurally related compounds (Pereira et al., 2015).
Propriétés
IUPAC Name |
N-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-32-20-10-12-24(33-2)22(17-20)23-11-13-26(31)29(28-23)15-14-27-25(30)16-19-8-5-7-18-6-3-4-9-21(18)19/h3-13,17H,14-16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBVTTBDCYIILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)
![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)
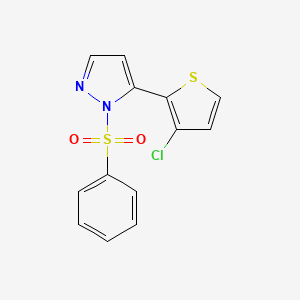
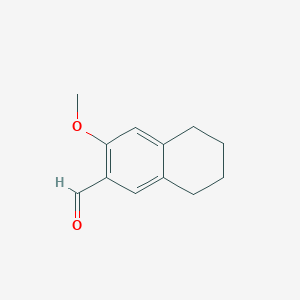
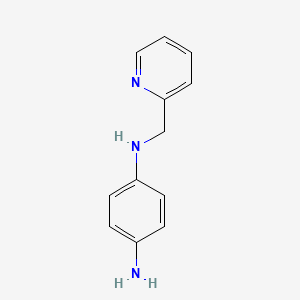
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)
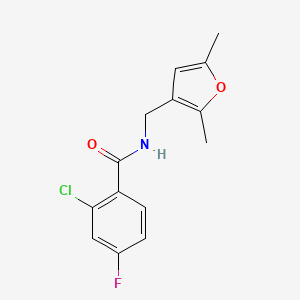
![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)
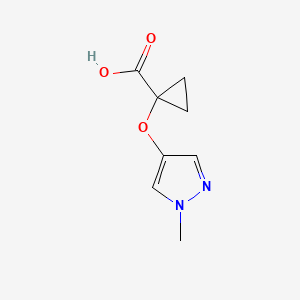
![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)
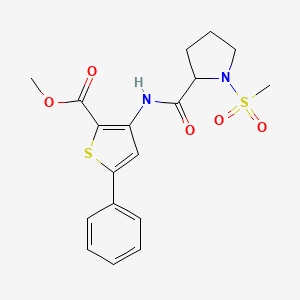
![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2518430.png)
